molecular formula C8H3BrClNO3S B1484833 2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride CAS No. 1805246-53-0

2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride

Cat. No. B1484833
M. Wt: 308.54 g/mol
InChI Key: ZDOVWZHVALGJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” is a chemical compound1. However, detailed information about this specific compound is not readily available in the public domain.



Synthesis Analysis

The synthesis of “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” is not explicitly mentioned in the available resources. However, benzenesulfonyl chlorides are generally synthesized from the corresponding benzenesulfonic acids or its salts by treatment with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)2.



Molecular Structure Analysis

The molecular structure of “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” is not explicitly available. However, the structure would likely include a benzene ring substituted with bromo, cyano, formyl, and sulfonyl chloride groups1.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” are not explicitly mentioned in the available resources. However, benzenesulfonyl chlorides are typically reactive towards nucleophiles, undergoing substitution reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” are not explicitly available. However, benzenesulfonyl chlorides are typically solid and reactive towards nucleophiles45.


Safety And Hazards

Specific safety and hazard information for “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” is not explicitly available. However, benzenesulfonyl chlorides are generally corrosive and can cause severe skin burns and eye damage67.


Future Directions

The future directions for the use and study of “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride” are not explicitly mentioned in the available resources. However, benzenesulfonyl chlorides are important intermediates in organic synthesis, suggesting potential applications in the development of new synthetic methodologies and the synthesis of biologically active compounds48.


Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride”. Further research and studies are needed to gain a comprehensive understanding of this compound.


properties

IUPAC Name

2-bromo-5-cyano-4-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-7-1-6(4-12)5(3-11)2-8(7)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOVWZHVALGJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)Cl)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-cyano-4-formylbenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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